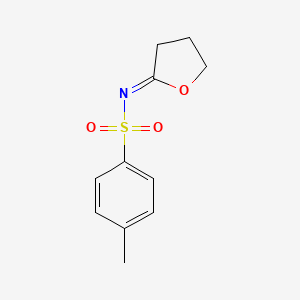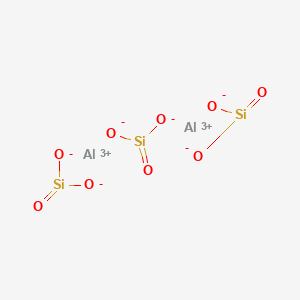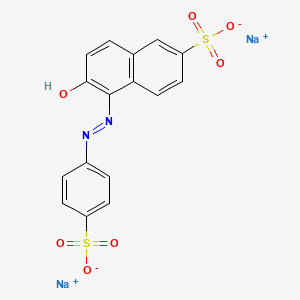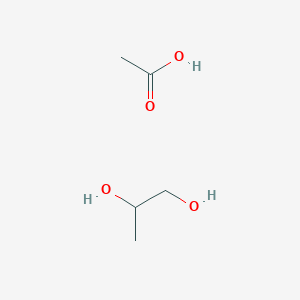
FERROCENEACETIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of ferroceneacetic acid and its derivatives involves coupling reactions that integrate ferrocene moieties with acetic acid groups. For instance, the synthesis of the unnatural amino acid Nα-Nε-(ferrocene-1-acetyl)-L-lysine demonstrated the coupling of a ferroceneacetic acid molecule onto the side chain amine of a lysine, showcasing the versatility of ferroceneacetic acid in synthesizing complex molecules (Gellett, Huber, & Higgins, 2008).
Molecular Structure Analysis
The molecular structure of ferroceneacetic acid derivatives has been elucidated through X-ray crystallography and spectroscopic methods. For example, studies on chiral ferrocene amines derived from amino acids and peptides have provided insights into the stereochemical arrangements and electronic configurations of these compounds, demonstrating the impact of the ferrocene moiety on the overall molecular architecture (Hess, Sehnert, Weyhermüller, & Metzler-Nolte, 2000).
Chemical Reactions and Properties
Ferroceneacetic acid and its derivatives exhibit a range of chemical reactivities, such as nuclease activity in the case of Nα-Nε-(ferrocene-1-acetyl)-L-lysine, indicating the potential for these compounds to be incorporated into nucleic acid-binding proteins to endow them with nuclease capability (Gellett, Huber, & Higgins, 2008). The Friedel–Crafts acylation of ferrocene with alkynoic acids is another reaction that highlights the chemical versatility of ferroceneacetic acid derivatives (Plażuk & Zakrzewski, 2009).
Physical Properties Analysis
The physical properties of ferroceneacetic acid derivatives, such as solubility, thermal stability, and refractivity, are influenced by the ferrocene moiety. For example, ferrocene-functionalized disubstituted polyacetylenes exhibit high thermal stability and refractive indices due to the incorporation of ferrocenyl units (Jim, Qin, Mahtab, Lam, & Tang, 2011).
Chemical Properties Analysis
The chemical properties of ferroceneacetic acid derivatives, such as redox activity and ligand behavior, are crucial for their applications in catalysis and material science. The electrochemical behavior of 1'-(diphenylphosphino)ferrocenecarboxylic acid and its derivatives showcases the redox-active nature of these compounds, facilitating their use in electrochemical applications (Podlaha, Štěpnička, Ludvik, & Císařová, 1996).
科学的研究の応用
Overview of Ferroceneacetic Acid Applications
Ferroceneacetic acid is a derivative of ferrocene, a well-known compound in organometallic chemistry. It is characterized by its acetic acid functional group attached to one of the cyclopentadienyl rings of ferrocene. This modification imparts unique chemical properties to the molecule, making it a subject of interest in various scientific research applications. While specific studies directly focusing on ferroceneacetic acid were not identified, insights into the broader applications of ferrocene derivatives and related compounds provide a useful context for understanding its potential uses.
Catalytic Applications and Chemical Synthesis
Ferrocene derivatives, including potentially ferroceneacetic acid, have been extensively studied for their catalytic properties in asymmetric synthesis and organic transformations. These compounds serve as ligands and catalysts in various chemical reactions, facilitating the synthesis of complex organic molecules with high enantioselectivity. The unique electronic and structural characteristics of ferrocene derivatives contribute to their effectiveness in catalysis, offering pathways for the development of new synthetic methodologies and the enhancement of reaction efficiencies (Š. Tomá et al., 2014).
Electrochemical Sensors and Biosensors
The modification of ferrocene compounds, including the use of ferroceneacetic acid, has significant implications for the development of electrochemical sensors and biosensors. These devices exploit the redox properties of ferrocene derivatives to detect various analytes, including glucose, ions, and biomolecules. Ferrocene-based sensors are particularly valuable in medical diagnostics, environmental monitoring, and food safety, offering high sensitivity, specificity, and rapid response times. Research into ferrocene-modified electrodes and their applications in sensing technologies continues to expand, driven by the demand for more efficient and versatile analytical tools (J. Anzai, 2016; Baozhen Wang et al., 2014).
Anticancer Research and Drug Design
Ferrocene derivatives, by extension potentially including ferroceneacetic acid, have attracted attention in anticancer research. These compounds exhibit unique modes of action distinct from traditional platinum-based chemotherapeutics. Studies on ferrocene-phenol hybrids, such as ferrocifen, have shown promising activity against drug-resistant cancers, suggesting that ferrocene derivatives could serve as scaffolds for developing novel anticancer agents. The research focuses on understanding the mechanisms of action, optimizing the anticancer activity, and minimizing side effects, aiming to provide more effective treatments for various types of cancer (Li Li et al., 2021).
Safety And Hazards
将来の方向性
Ferroceneacetic acid represents a new class of quasicrystalline materials. It is the only one in which molecular self-assembly results in five-fold symmetry . Future research may explore its potential applications in various fields, including material science, asymmetric catalysis, biochemistry, and bioorganometallic chemistry .
特性
CAS番号 |
1287-16-7 |
|---|---|
製品名 |
FERROCENEACETIC ACID |
分子式 |
C12H12FeO2 10* |
分子量 |
244.07 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



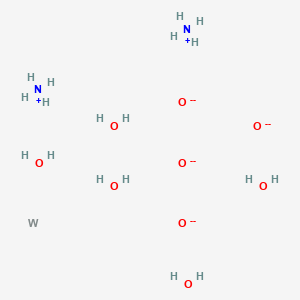
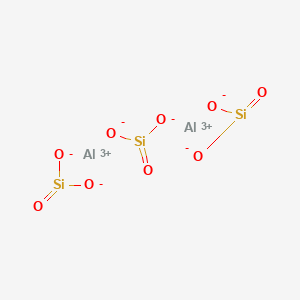
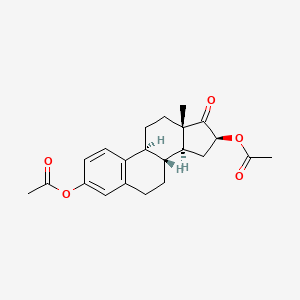
![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)
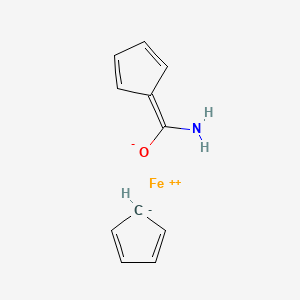
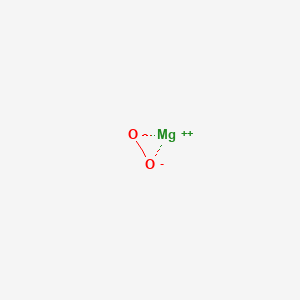
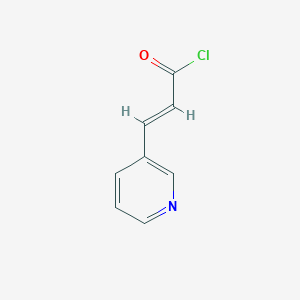
![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)
